[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea
Description
[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea is a chemical compound with the molecular formula C8H10IN3OS and a molecular weight of 323.15397 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, a thiophene ring, and a semicarbazone functional group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C8H10IN3OS |
|---|---|
Molecular Weight |
323.16g/mol |
IUPAC Name |
[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10IN3OS/c1-4-5(2)14-6(7(4)9)3-11-12-8(10)13/h3H,1-2H3,(H3,10,12,13)/b11-3+ |
InChI Key |
LTKUHZKNVDXGHZ-QDEBKDIKSA-N |
SMILES |
CC1=C(SC(=C1I)C=NNC(=O)N)C |
Isomeric SMILES |
CC1=C(SC(=C1I)/C=N/NC(=O)N)C |
Canonical SMILES |
CC1=C(SC(=C1I)C=NNC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea typically involves the reaction of 3-Iodo-4,5-dimethylthiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone functional group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring and iodine atom contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4,5-dimethylthiophene-2-carbaldehyde: The parent aldehyde compound without the semicarbazone group.
4,5-Dimethylthiophene-2-carbaldehyde semicarbazone: A similar compound lacking the iodine atom.
3-Bromo-4,5-dimethylthiophene-2-carbaldehyde semicarbazone: A bromine-substituted analogue.
Uniqueness
[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiophene ring, methyl groups, and semicarbazone functional group further enhances its versatility in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
